2-Amino-2-phenylbutan-1-ol
Overview
Description
2-Amino-2-phenylbutan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Influence on Antihistaminic Activity
The synthesis and configuration of 2-Amino-2-phenylbutan-1-ol derivatives have been explored for their anti-histaminic properties. Studies have demonstrated that stereochemical configurations significantly influence antihistaminic activity, highlighting the importance of isomeric forms in medicinal chemistry (Casy & Parulkar, 1969).
Kinetic Resolution in Catalytic Processes
Research has investigated the role of this compound in the kinetic resolution of racemic compounds. The studies focus on the enantioselective processes catalyzed by enzymes, revealing how different amines, including this compound, impact the efficiency and selectivity of these resolutions (García-Urdiales, Rebolledo, & Gotor, 2001).
Biofuel Production
In the context of biofuel production, derivatives of this compound have been studied for enhancing the anaerobic production of biofuels like isobutanol. This research focuses on modifying specific pathway enzymes for efficient biofuel generation, demonstrating the compound's potential in renewable energy sources (Bastian et al., 2011).
Synthesis of Diastereoselective Compounds
The compound has been utilized in the synthesis of diastereoselective β, γ-diamino acids. These syntheses demonstrate the versatility of this compound in creating compounds with specific stereochemical configurations, which are crucial in pharmaceuticals and organic chemistry (Kano et al., 1988).
Antimicrobial and Antioxidant Properties
The compound has been studied for its potential in creating metal complexes with antimicrobial and antioxidant properties. Such studies are essential in developing new therapeutic agents and understanding the interaction between organic compounds and metals (Ejidike & Ajibade, 2015).
Quantum Chemical Assessments
Quantum computational studies have examined the influence of functional groups on derivatives of this compound. These studies provide insights into the electronic properties of the molecule and its potential applications in various chemical fields (Raajaraman, Sheela, & Muthu, 2019).
Synthesis of Schiff Base Ligands
Research on this compound derivatives has also included the synthesis of Schiff base ligands, which are critical in coordination chemistry and catalysis (Bhowmik, Drew, & Chattopadhyay, 2011).
Properties
IUPAC Name |
2-amino-2-phenylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOJASDCBCXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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